((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
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Overview
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA that is the active ingredient in these vaccines .
Preparation Methods
The preparation of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods involve the reaction of 2-hexyldecanoic acid with a fourfold excess of 1,6-dibromohexane in DMF in the presence of potash .
Chemical Reactions Analysis
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen atom in the dimethylamino group.
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various lipid aldehydes for condensation reactions . The major products formed from these reactions are typically amine derivatives of the original compound .
Scientific Research Applications
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its protonation at the nitrogen atom below physiological pH, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This interaction promotes the uptake of the mRNA by cells through receptor-mediated endocytosis . Once inside the endosome, the acidic environment fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
Comparison with Similar Compounds
Similar compounds to ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) include:
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A lipid used in the formation of lipid nanoparticles.
Cholesterol: Often used in combination with other lipids to form lipid nanoparticles.
The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure that allows efficient mRNA encapsulation and delivery, making it a critical component in mRNA vaccine technology .
Properties
Molecular Formula |
C48H96N2O4 |
---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(51)53-43-33-25-23-31-39-50(42-41-49(5)6)40-32-24-26-34-44-54-48(52)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46H,7-44H2,1-6H3 |
InChI Key |
FWHVNCRKVKCJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |
Origin of Product |
United States |
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